
2-(1H-Pyrazol-1-Yl)Acetic Acid
Overview
Description
2-(1H-Pyrazol-1-yl)acetic acid (CAS: 16034-48-3) is a heterocyclic carboxylic acid featuring a pyrazole ring linked to an acetic acid moiety via a methylene bridge. This compound serves as a versatile intermediate in pharmaceutical synthesis and coordination chemistry due to its ability to act as a ligand or undergo further functionalization . Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and steric properties, making it valuable in drug design and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid typically involves the reaction of pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sodium hydroxide or potassium carbonate can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens (chlorine, bromine); presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Pyrazole-1-acetic acid derivatives.
Reduction: Pyrazole-1-ethanol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Biological Activities
Anti-inflammatory and Analgesic Properties
2-(1H-Pyrazol-1-Yl)acetic acid has been extensively studied for its anti-inflammatory and analgesic effects. Research indicates that compounds with a pyrazole structure often exhibit these biological activities due to their ability to interact with enzymes involved in inflammatory pathways. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of pain and inflammation .
A notable study demonstrated that derivatives of pyrazol-1-acetic acid exhibited significant inhibition of inflammatory responses, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in certain assays . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory therapies with fewer side effects.
Potential as CRTh2 Antagonists
Another area of interest is the compound's role as a CRTh2 antagonist. A series of pyrazole acetic acid derivatives were synthesized and evaluated for their ability to block the chemoattractant receptor expressed on Th2 lymphocytes. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance the binding affinity and biological activity of these compounds, making them potential candidates for treating allergic conditions and asthma .
Case Studies
Several case studies illustrate the compound's effectiveness in various applications:
-
Anti-inflammatory Activity Assessment
In a comparative study, various pyrazolone derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that compounds containing the this compound moiety showed superior efficacy compared to traditional NSAIDs like phenylbutazone, with higher inhibition rates observed in several assays . -
CRTh2 Antagonist Development
A series of modified 2-(1H-Pyrazol-1-Yl)acetic acids were evaluated for their potential as CRTh2 antagonists. The most promising candidates demonstrated significant activity in vitro, leading to further in vivo studies that confirmed their therapeutic potential against allergic responses .
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-Yl)Acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, the compound can bind to metal ions, forming coordination complexes that can be used in catalysis and other industrial applications .
Comparison with Similar Compounds
The structural and functional diversity of pyrazole derivatives allows for tailored applications. Below is a detailed comparison of 2-(1H-pyrazol-1-yl)acetic acid with key analogs, supported by experimental data.
Structural Analogs and Their Properties
Key Comparative Insights
Structural Modifications and Reactivity
- Tetrazole vs. Pyrazole : Replacing the pyrazole with a tetrazole ring (as in 2-(1H-tetrazol-1-yl)acetic acid) increases nitrogen content, enhancing coordination capabilities and acidity, which is advantageous in metallodrug design .
- Boron Integration : MIDA-boryl derivatives (e.g., 2-(MIDA-boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid) introduce boron, enabling participation in cross-coupling reactions. This modification broadens utility in synthetic chemistry .
- Substituent Effects : Methyl groups (e.g., 2-(4-methyl-1H-pyrazol-1-yl)acetic acid) enhance lipophilicity, improving membrane permeability in drug candidates. Conversely, steric bulk from 1,3-dimethyl groups (e.g., 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid) may stabilize intermediates but reduce reaction rates .
Physical Properties
- Melting Points : Boron-containing derivatives exhibit higher melting points (e.g., 150–215°C for MIDA-boryl analogs) due to increased molecular rigidity and intermolecular interactions .
- Solubility : Hydrochloride salts (e.g., 2-(1H-pyrazol-3-yl)acetic acid hydrochloride) offer superior aqueous solubility, critical for bioavailability in pharmaceuticals .
Biological Activity
2-(1H-Pyrazol-1-Yl)Acetic Acid (2-PAA) is an organic compound notable for its pyrazole core, which is widely recognized for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 2-PAA, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 126.11 g/mol
- Canonical SMILES : C1=CN(N=C1)CC(=O)O
The pyrazole ring in 2-PAA contributes significantly to its ability to interact with various biological targets, making it a candidate for drug development in areas such as inflammation and cancer treatment .
Biological Activities
Research indicates that 2-PAA exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has been studied for its potential as a CRTh2 antagonist, which may help in treating allergic and autoimmune conditions. In vitro studies demonstrated that derivatives of pyrazole acetic acids could inhibit CRTh2 receptor activity, leading to reduced inflammatory responses .
- Antitumor Activity : Various derivatives of pyrazole compounds have shown cytotoxic effects against cancer cell lines. For instance, compounds derived from 2-PAA were evaluated against HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines using the MTT assay, indicating significant cytotoxicity .
- Mechanism of Action : The biological activity of 2-PAA can be attributed to its ability to form hydrogen bonds with biomolecules, mimicking natural substrates. This property enhances its interactions with various enzymes and receptors involved in disease pathways .
Structure-Activity Relationships (SAR)
Studies have indicated that the structural modifications of 2-PAA can lead to variations in biological activity. For example:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,2-Di(1H-pyrazol-1-yl)acetic acid | CHNO | Contains two pyrazole rings, enhancing biological activity. |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid | CHFNO | Incorporates trifluoromethyl groups, altering lipophilicity. |
4-Iodo-1H-pyrazol-1-yl)acetic acid | CHNOI | Halogen substitution increases reactivity towards electrophiles. |
These derivatives illustrate the versatility of pyrazole compounds and their potential applications in medicinal chemistry .
Case Studies
- CRTh2 Antagonism : A study highlighted the synthesis of a series of pyrazole acetic acid derivatives that function as CRTh2 antagonists. The most promising candidates were advanced to in vivo testing after demonstrating potent anti-inflammatory effects in vitro .
- Cytotoxic Evaluation : Another investigation into the cytotoxic properties of newly synthesized heterocyclic compounds bearing indole rings included derivatives of 2-PAA. The results showed significant inhibition of cell proliferation across multiple cancer cell lines, suggesting potential for further development as anticancer agents .
- Autoimmune Disease Models : Research involving knockout mice models indicated that compounds related to 2-PAA could suppress symptoms associated with autoimmune diseases by modulating immune responses through RORγ expression pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-1-yl)acetic acid, and what factors influence reaction efficiency?
The compound is typically synthesized via nucleophilic substitution between pyrazole derivatives and haloacetic acids. For example, benzyl 2-(1H-imidazol-1-yl)acetate is produced by reacting 2-chloroacetate with imidazole under basic conditions . Optimization of reaction parameters (e.g., base selection, solvent polarity, and temperature) is critical for yield improvement. Continuous-flow synthesis, as demonstrated for structurally analogous triazole derivatives, can enhance sustainability and scalability by reducing reaction times and waste .
Q. How can researchers purify this compound, and what analytical techniques confirm its identity?
Purification often involves recrystallization or reverse-phase chromatography, as seen in related pyrazole-boronic acid derivatives . Characterization requires a combination of techniques:
- NMR spectroscopy to verify substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.8 ppm).
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- X-ray crystallography (using SHELX software ) to resolve ambiguities in tautomeric forms or regiochemistry.
Q. What are the key spectral and physicochemical properties of this compound?
The compound (C5H6N2O2) typically exhibits:
- A melting point range of 140–160°C, consistent with related pyrazole-acetic acid derivatives .
- Solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.
- IR absorption bands at ~1700 cm<sup>−1</sup> (C=O stretch) and 3100–3300 cm<sup>−1</sup> (N–H/O–H stretches).
Advanced Research Questions
Q. How does this compound function in coordination chemistry, and what ligand design principles apply?
The pyrazole nitrogen and acetic acid oxygen atoms act as donor sites, forming stable complexes with transition metals (e.g., Co, Cu). For instance, tris(2-(1H-pyrazol-1-yl)phenyl)cobalt demonstrates tridentate coordination, enhancing catalytic activity in oxidation reactions . Ligand rigidity and electronic effects (e.g., substituents on the pyrazole ring) modulate metal-binding affinity and reactivity .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-acetic acid derivatives?
Discrepancies often arise from:
- Reagent purity : Trace moisture can deactivate bases in nucleophilic substitutions.
- Tautomerism : Pyrazole ring tautomers (1H vs. 2H) may lead to side products.
- Workup protocols : Acidic or basic extraction conditions can influence recovery. Systematic optimization studies, such as DoE (Design of Experiments), are recommended to identify critical parameters .
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., substituent electronegativity, logP) with observed bioactivity. For example, pyrazole-pyrimidine hybrids exhibit cytoprotective antiulcer effects by modulating prostaglandin synthesis . In vitro assays (e.g., apoptosis induction in A549 lung cancer cells ) validate predictions.
Q. What crystallographic challenges arise in resolving the structure of this compound complexes?
Challenges include:
- Disorder in the pyrazole ring : Mitigated by low-temperature data collection.
- Hydrogen bonding networks : SHELXL refinement tools are essential for modeling interactions between acetic acid groups and solvent molecules.
- Twinned crystals : Data integration from multiple crystals may be required .
Q. Methodological Recommendations
Properties
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-48-3 | |
Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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